N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide
Description
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is a synthetic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a phenyl ring at position 3, which is further substituted with a 2-phenylbutanamide group. Its structural uniqueness lies in the combination of the imidazo[1,2-a]pyrimidine core and the extended amide side chain, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-19(16-8-4-3-5-9-16)21(27)24-18-11-6-10-17(14-18)20-15-26-13-7-12-23-22(26)25-20/h3-15,19H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRTJPMFPEUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the compound "N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide":
Chemical Properties and Structure
- Name: this compound is the common name and the English name .
- Molecular Formula: The molecular formula is C22H20N4O .
- Molecular Weight: The molecular weight is 356.4 .
- Smiles: The SMILES notation is CCC(C(=O)Nc1cccc(-c2cn3cccnc3n2)c1)c1ccccc1 .
- CAS Registry Number: 862810-06-8 .
Potential Applications
While the search results do not provide specific applications or case studies for "this compound," the presence of imidazo[1,2-a]pyrimidine and related structures suggests potential applications in medicinal chemistry and materials science.
- Antibacterial Activity: Imidazo[1,2-α]pyrimidine derivatives have demonstrated antibacterial activity .
- Pharmaceuticals: Substituted imidazo[1,2-a]pyrimidines and -pyridines are relevant in pharmaceutical research .
- Related Compounds: Other similar compounds, such as N-{3-[(4R)-imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-3-[(pyrimidin-5-yl)amino]-1H-pyrazole-4-carboxamide, are documented in PubChem .
General Information on Related Compounds
- Ammonium Nitrate: One search result discusses ammonium nitrate, which is unrelated to the query compound but is used in fertilizers and mining explosives .
- Academic Writing: Another search result refers to academic writing and critical thinking, which is relevant to producing a scientific article but does not provide specific information on the compound .
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may form hydrogen bonds and π-π stacking interactions with target proteins, leading to inhibition or modulation of their activity . These interactions can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide, enabling a comparative analysis of their properties and synthesis.
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (3)
- Structure : Imidazo[1,2-a]pyrimidine core with a thiophene Schiff base substituent at position 3.
- Synthesis: Condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol (85% yield) .
- Physical Properties : Melting point 178–180°C; characterized by FT-IR (υ(C=N) = 1642 cm⁻¹) and NMR .
- Higher polarity due to the imine group may reduce lipophilicity compared to the target’s phenylbutanamide side chain.
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives
- Structure : Imidazo[1,2-a]pyridine core (vs. pyrimidine in the target) with bromo, fluoro, and benzamide substituents.
- Synthesis : Derived from 3-bromopyridine-2-amine and functionalized with benzamide groups via amide coupling .
- Physical Properties : Characterized by ¹H/¹³C NMR and LC-MS; bromo/fluoro substituents enhance steric and electronic effects .
- Comparison :
- The pyridine core (vs. pyrimidine) alters aromaticity and hydrogen-bonding capacity.
- Bromo and fluoro substituents increase metabolic stability but may reduce solubility compared to the target’s phenyl groups.
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine (3e)
- Structure : Imidazo[1,2-a]pyrimidine core with a trifluoromethylphenyl imine group.
- Synthesis : Condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with 4-(trifluoromethyl)aniline, yielding a cream-colored solid (mp 224–226°C) .
- Comparison :
- The CF₃ group enhances lipophilicity and electron-withdrawing effects, contrasting with the target’s electron-rich phenylbutanamide.
- Imine functionality (C=N) vs. amide (C=O) may lead to differences in hydrolytic stability and biological target interactions.
N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4a)
- Structure : Imidazo[1,2-a]pyrimidine core with a phenylamine substituent.
- Synthesis: Reduction of the corresponding imine using NaBH₄ in methanol (mp 194–197°C) .
- Reduced steric bulk compared to the target’s butanamide chain may enhance membrane permeability.
Key Findings and Implications
- Core Heterocycle : Pyrimidine cores (target and compounds 3, 3e, 4a) offer distinct electronic profiles compared to pyridine derivatives (e.g., ), affecting aromatic interactions and binding selectivity.
- Functional Groups : Amides (target, ) provide hydrolytic stability and hydrogen-bonding capacity, whereas imines () introduce reactivity and conjugation pathways.
- Synthetic Accessibility : Schiff base formation () and reductive amination () are efficient for imine/amine derivatives, while the target’s amide linkage may require coupling reagents like EDC or HOBt.
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H20N4O
- Molecular Weight : 348.41 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through condensation reactions involving 2-aminopyridine and appropriate aldehydes or ketones.
- Substitution Reactions : The core is then modified with various substituents to enhance biological activity.
- Coupling Reactions : The final product is obtained by coupling the imidazo core with a phenylbutanamide moiety.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyrimidines exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have indicated that imidazo[1,2-a]pyrimidine derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, compounds related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA structures may disrupt replication processes in cancer cells.
Case Studies
Several case studies highlight the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
